molecular formula C4H9BrClN B2405344 [(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride CAS No. 2416218-41-0

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride

Cat. No. B2405344
M. Wt: 186.48
InChI Key: WAARGNVEECHAMC-IMJSIDKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2416218-41-0 . It has a molecular weight of 186.48 . The IUPAC name for this compound is ((1S,2S)-2-bromocyclopropyl)methanamine hydrochloride .


Molecular Structure Analysis

The molecular formula of “[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride” is C4H9BrClN . The InChI key for this compound is MRLKOQSIJICTDX-MMALYQPHSA-N .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C .

Scientific Research Applications

Reactivity and Synthesis

[(1S,2S)-2-Bromocyclopropyl]methanamine hydrochloride is a compound that falls into broader categories of organic compounds used in various chemical syntheses and studies. While specific studies on this compound were not found, insights can be drawn from research on related compounds, showcasing their reactivity and potential applications in synthetic chemistry.

  • Bromine Chloride as a Standard Reagent

    Bromine chloride, closely related to the bromine component in the compound of interest, has been utilized in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds through titrimetric methods. This demonstrates the utility of bromine-containing compounds in analytical chemistry for the quantification of various organic substances (K. Verma et al., 1978).

  • Halogenation and Cyclopropyl Derivatives

    The study of bromination reactions in different solvents, leading to the formation of dibromo derivatives and the exploration of isomer ratios, underscores the reactivity of bromine in synthetic chemistry. Such research provides a foundation for understanding how bromine-containing cyclopropyl compounds, similar to [(1S,2S)-2-Bromocyclopropyl]methanamine hydrochloride, might behave under various conditions and could be used to synthesize complex organic molecules (D. L. Williams, 1976).

  • Nucleoside Derivatives

    Research involving the treatment of certain compounds with bromine to yield brominated derivatives further illustrates the role of bromine in the synthesis of biologically relevant molecules. Such processes are essential for creating nucleoside analogs, which have applications in medicinal chemistry and drug development (M. Wolfrom et al., 1971).

  • Cyclopropylamine Synthesis

    Studies on the synthesis of cyclopropylamine derivatives, through reactions involving bromine, highlight the synthetic utility of bromine-containing cyclopropyl compounds. These methodologies can be applied in the development of new pharmaceuticals and materials by offering routes to structurally diverse amines (J. Matsuo et al., 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[(1S,2S)-2-bromocyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.ClH/c5-4-1-3(4)2-6;/h3-4H,1-2,6H2;1H/t3-,4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRLKOQSIJICTDX-MMALYQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.